molecular formula C8H6ClNS B2868011 2-(3-Chlorophenyl)sulfanylacetonitrile CAS No. 18527-22-5

2-(3-Chlorophenyl)sulfanylacetonitrile

Cat. No. B2868011
CAS RN: 18527-22-5
M. Wt: 183.65
InChI Key: GHHDWNWISOJDOK-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)sulfanylacetonitrile is a chemical compound with the molecular formula C8H6ClNS . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis of Difunctional Polysulfone Telechelics

2-(3-Chlorophenyl)sulfanylacetonitrile can be used in the synthesis of difunctional polysulfone telechelics . These telechelics have been prepared from bis (4-chlorophenyl) sulfone with bisphenol A, 4,4′-dihydroxydiphenyl ether and 4,4′-dihydroxybiphenyl . The thermal properties of these telechelics have been evaluated as a function of molecular weights and the nature of the end groups .

Production of Engineering Polymers

Polysulfone polymers, which can be synthesized using 2-(3-Chlorophenyl)sulfanylacetonitrile, are engineering polymers with excellent mechanical, chemical, and thermal properties . They are widely used in various industrial applications .

Adhesive Applications

Polysulfone polymers, synthesized using 2-(3-Chlorophenyl)sulfanylacetonitrile, are used as adhesives in various industries .

Membrane Applications

These polymers are used in the production of membranes for fuel cells and for the separation of gas or solid from solutions .

Biomedical Applications

Polysulfone polymers are biocompatible and non-degradable materials. They have been used in a variety of bio-applications such as drug delivery , cell culture applications , hemodialysis , ultrafiltration , and bioreactor technology . They are also used in tissue engineering as biomaterials .

Synthesis of Novel Anthranilic Acid Hybrid

2-(3-Chlorophenyl)sulfanylacetonitrile can be used in the synthesis of a novel anthranilic acid hybrid and its diamides as antispasmodics . These compounds have been evaluated for their in vitro antimicrobial, cytotoxic, anti-inflammatory activity, and ex vivo spasmolytic activity .

properties

IUPAC Name

2-(3-chlorophenyl)sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHDWNWISOJDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)sulfanylacetonitrile

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